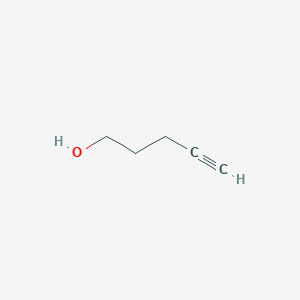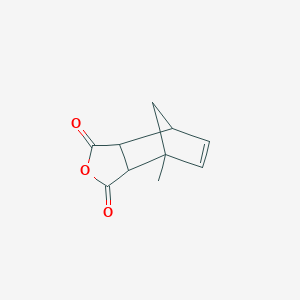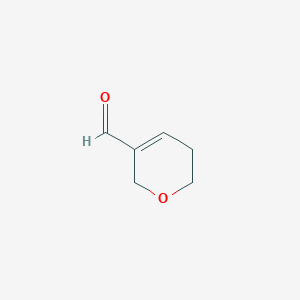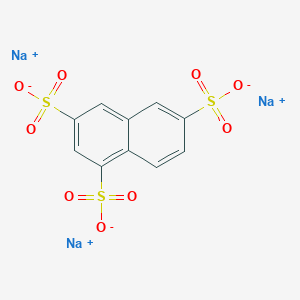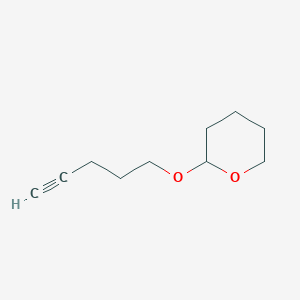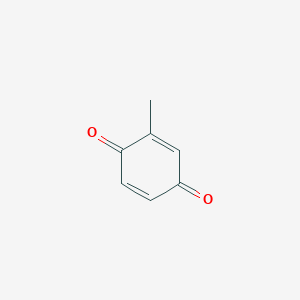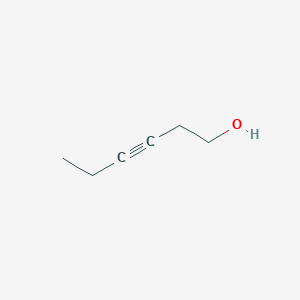
3-Hexyn-1-ol
Overview
Description
3-Hexyn-1-ol is a compound that belongs to the family of hexynols, which are alcohols with a six-carbon chain containing at least one triple bond. The synthesis and properties of various hexynols, including this compound, have been explored in research to understand their chemical behavior and potential applications .
Synthesis Analysis
The synthesis of this compound and its isomers has been described using sodium acetylide in liquid ammonia, yielding higher yields for the positional isomers of n-hexyn-1-ols . The process involves a series of reactions, including esterification, Sonogashira coupling, and annulation, starting from 2-iodobenzoic acid as the initial material . The optimization of reaction conditions, such as the choice of catalyst, ligand, base, solvent, and temperature, has been shown to significantly affect the yield and selectivity of the desired product .
Molecular Structure Analysis
The molecular structure and conformation of hexynols have been studied using various methods, including gas electron diffraction and ab initio calculations . For instance, 3-hexyn-1,6-diol, a related compound, exhibits a conformational mixture with a significant percentage of its conformers characterized by the formation of OH/π hydrogen bonds . These structural analyses are crucial for understanding the physical properties and reactivity of such molecules.
Chemical Reactions Analysis
The reactivity of hexynols, including this compound, can be inferred from studies on related compounds. For example, oligo(3-hexylthiophene)s, which share a similar hexyl side chain, can undergo various solid-state structural changes and feature different melting temperatures and crystallization rates depending on their polymorphic forms . Additionally, the internal rotation of the propynyl methyl group in 4-hexyn-3-ol, a closely related molecule, has been studied, revealing a very low barrier to rotation due to the presence of a cylindrically symmetric triple bond .
Physical and Chemical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility, melting point, and water sorption, have been investigated. For instance, a synthetic polysaccharide with two hydroxyl groups in its repeating unit was found to be soluble in dimethyl sulfoxide and water, with a melting range of 90 to 103°C . These properties are important for the practical application of such compounds in various fields.
Scientific Research Applications
Synthesis of Isomers
3-Hexyn-1-ol is involved in the synthesis of various isomers. A study demonstrated the synthesis of all positional and geometrical isomers of n-hexyn-1-ols and n-hexen-1-ols, with a focus on the synthesis of 2-, 3-, 4-, and 5-hexyn-1-ol from sodium-acetylide in liquid ammonia (Hatanaka, Hamada, & Ohno, 1961).
Molecular Structural Analysis
The molecular structure and conformational composition of 3-hexyn-1,6-diol, a related compound, were studied using gas electron diffraction and ab initio calculations. This study provided insights into the conformational mixture and hydrogen bond formations in the molecule (Trætteberg et al., 2000).
Photooxidation Studies
The environmental impact of compounds such as (Z)-3-hexen-1-ol was evaluated, particularly focusing on their photooxidation initiated by OH radicals and sunlight. This research is important for understanding the atmospheric behavior of these compounds (Jiménez et al., 2009).
Catalysis and Reaction Mechanisms
Studies have explored the role of this compound in various catalytic processes. For example, it serves as a spectator ligand in nickel-catalyzed multicomponent connection reactions, influencing the selective formation of reaction products (Kimura et al., 2007).
Wine Fermentation and Aroma
This compound plays a role in the formation of volatile thiols like 3-mercaptohexan-1-ol (3MH) during wine fermentation, significantly contributing to the aroma of wines. This research provides insights into the transformation of non-volatile precursors into aromatic compounds during fermentation (Winter et al., 2011).
Pulse Radiolysis Studies
The reactions of primary species of water radiolysis with this compound were investigated using pulse radiolysis techniques. This study provides information on the reductive properties of transient species formed during these reactions (Naik et al., 1997).
Mechanism of Action
Target of Action
3-Hexyn-1-ol is an unsaturated alcohol . .
Mode of Action
It’s known that when subjected to stereoselective hydrogenation, this compound produces cis-3-hexen-1-ol , a compound important in the fragrance industry .
Biochemical Pathways
The compound’s ability to undergo stereoselective hydrogenation suggests it may interact with biochemical pathways involving hydrogenation reactions .
Pharmacokinetics
Given its molecular weight of 9814 , it’s likely that it can be absorbed and distributed throughout the body
Result of Action
Its antifungal properties suggest it may disrupt the growth or reproduction of certain fungi .
Safety and Hazards
Future Directions
The selective hydrogenation of unsaturated substrates like 3-Hexyn-1-ol is a powerful tool for the preparation of both bulk and fine chemicals . The design of an efficient catalyst to obtain a high chemo- and/or stereo-selectivity without loss of catalytic activity is often still a challenge . Future research may focus on improving the efficiency and selectivity of these processes.
properties
IUPAC Name |
hex-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKVYXWLXRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061385 | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002-28-4 | |
| Record name | 3-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hexyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HEXYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X07KYI4GTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-Hexyn-1-ol in the chemical industry?
A1: this compound serves as a crucial intermediate in the production of (Z)-3-Hexen-1-ol, also known as "leaf alcohol" due to its characteristic grassy-green odor. [, , ] Leaf alcohol is widely utilized in fragrances, food flavors, and tobacco products. []
Q2: Why is selective hydrogenation of this compound a significant research area?
A2: The selective hydrogenation of this compound to (Z)-3-Hexen-1-ol is crucial because the reaction can also lead to undesired byproducts like the over-hydrogenated product (Hexan-1-ol) or the stereoisomer (E)-3-Hexen-1-ol. Numerous research efforts focus on developing highly selective catalysts and optimizing reaction conditions to maximize the yield of the desired cis-alkene (Z)-3-Hexen-1-ol. [, , , , , , , ]
Q3: What types of catalysts are commonly employed in the selective hydrogenation of this compound?
A3: Palladium-based catalysts are predominantly explored for this reaction. Researchers investigate various factors such as support material (e.g., alumina, silica, hydrotalcite), catalyst preparation methods (e.g., microemulsion synthesis, electroless deposition), and the addition of promoters (e.g., lead, copper) or stabilizers (e.g., polyvinylpyrrolidone) to enhance the catalyst's activity, selectivity, and stability. [, , , , , , , , , ]
Q4: How does the presence of interstitial carbon atoms in palladium catalysts impact the selectivity of this compound hydrogenation?
A4: Studies have shown that incorporating carbon atoms within the palladium lattice, creating Pd with interstitial carbon atoms, can significantly enhance the selectivity towards (Z)-3-Hexen-1-ol. [] This modification is thought to impact the adsorption-desorption kinetics of the reactants and products on the catalyst surface, favoring the desired cis-alkene. []
Q5: What is the role of the support material in palladium-catalyzed this compound hydrogenation?
A5: The support material plays a crucial role in influencing the dispersion, stability, and electronic properties of the active palladium nanoparticles. For instance, hierarchically porous silica monoliths with grafted polymethylhydrosiloxane have shown promising results in stabilizing palladium nanoparticles, leading to efficient and continuous flow catalytic systems. []
Q6: How do researchers characterize the size and morphology of palladium nanoparticles in these catalysts?
A6: Techniques like Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) are frequently employed to determine the size and morphology of the palladium nanoparticles within the catalyst. [, ] These characterizations help correlate catalyst structural properties with their activity and selectivity.
Q7: Beyond palladium, are there alternative metals studied for this compound hydrogenation?
A7: While palladium is the most common, researchers have investigated bimetallic systems like Pd-Au alloys. These alloys have shown improved activity and selectivity compared to monometallic catalysts, attributed to synergistic effects between the two metals. []
Q8: Can reaction conditions influence the selectivity of this compound hydrogenation?
A8: Yes, factors like temperature, hydrogen pressure, solvent, and substrate/catalyst ratio can significantly affect the selectivity. For instance, operating under mild reaction conditions with controlled hydrogen pressure and optimal substrate/catalyst ratio often favors the formation of the desired cis-alkene. [, , ]
Q9: What are the benefits of using continuous flow systems for this compound hydrogenation?
A9: Continuous flow systems, particularly those employing monolithic catalysts, offer several advantages, including enhanced mass transfer, precise control over reaction parameters, improved safety, and the potential for easy scale-up. [, ]
Q10: Have there been studies investigating the kinetics of this compound hydrogenation?
A10: Yes, some studies have delved into the long-term kinetics of these reactions. For example, research on Pd agglomerates synthesized via microemulsion showed that reducing the quantity of Pd catalytic sites increased the selectivity of the cis-hexenol product over time without requiring modifiers. []
Q11: What spectroscopic techniques are used to analyze this compound and its reaction products?
A11: Gas chromatography and NMR spectroscopy are common methods for product analysis in this compound hydrogenation. [, ] These techniques help determine the conversion of this compound and quantify the selectivity towards specific products.
Q12: Are there computational studies focusing on this compound hydrogenation?
A12: While experimental approaches dominate this research area, computational chemistry studies can provide valuable insights into reaction mechanisms and help predict catalyst performance. Future research might explore computational modeling to understand the interaction of this compound with different catalyst surfaces and the factors governing selectivity.
Q13: What are the primary species formed during the radiolysis of this compound in aqueous solutions?
A13: Pulse radiolysis studies have identified several transient species formed when this compound reacts with primary water radiolysis products: * Hydrated Electron (eaq-): Reacts with this compound with a rate constant of 6.1 x 104 m3 mol-1 s-1. [] * Hydroxyl Radical (•OH): Reacts with this compound with a rate constant of 2.9 x 106 m3 mol-1 s-1. [] * Hydrogen Atom (H•): Reacts with this compound to form vinyl-type radicals. [] * Oxide Radical Anion (O•-): Reacts with this compound with a rate constant of 4.7 x 106 m3 mol-1 s-1. []
Q14: How does the structure of the alcohol, as seen in this compound vs. 5-Hexyn-1-ol, impact its reactivity in radiolysis?
A14: Research indicates that the position of the triple bond influences the reactivity of Hexyn-1-ols with water radiolysis products. While both isomers show similar reactivity trends, slight differences in rate constants are observed, suggesting that the position of unsaturation affects the reaction kinetics. []
Q15: What is the significance of studying the transient species formed during radiolysis?
A15: Characterizing these short-lived intermediates is crucial for understanding the degradation pathways of this compound in aqueous environments, particularly under conditions relevant to industrial processing or environmental fate. []
Q16: What are the environmental concerns regarding this compound and its use in industrial processes?
A16: While the provided research focuses on the synthesis and catalytic applications of this compound, it's crucial to consider its environmental impact. Future studies should investigate its degradation pathways, potential for bioaccumulation, and toxicity to aquatic organisms to ensure responsible use and minimize potential ecological risks.
Q17: What are some potential alternatives to palladium-based catalysts for this compound hydrogenation?
A17: Exploring alternative catalysts, especially those based on abundant and less expensive metals, aligns with sustainable chemistry principles. Future research could focus on developing catalysts using metals like nickel, cobalt, or iron, potentially alloyed with other elements to enhance their activity and selectivity. []
Q18: What strategies can be implemented to improve the recyclability of palladium catalysts used in this compound hydrogenation?
A18: Developing robust catalyst immobilization techniques is essential for enhancing recyclability and minimizing metal leaching. Strategies like incorporating palladium nanoparticles into porous supports, utilizing magnetic nanoparticles for easy separation, or designing catalysts suitable for continuous flow systems could significantly improve recyclability and sustainability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





